molecular formula C23H24ClN3O4 B2686131 {6-Chloro-4-[(2,5-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone CAS No. 1326855-09-7

{6-Chloro-4-[(2,5-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone

Cat. No. B2686131
CAS RN: 1326855-09-7
M. Wt: 441.91
InChI Key: YQMOAVLGCBVCAO-UHFFFAOYSA-N
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Description

{6-Chloro-4-[(2,5-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone is a quinoline derivative , a class of nitrogen-containing bicyclic compounds. Quinolines are widely found in nature and have diverse applications in medicine, food, catalysts, dyes, materials, and electronics. The quinoline nucleus appears in various biological compounds, including antimalarial, antimicrobial, antidepressant, anticonvulsant, antiviral, anticancer, and anti-inflammatory agents .


Synthesis Analysis

The synthesis of this compound involves intricate chemical reactions. For instance, Desai et al. synthesized a novel class of 3-chloro-1-(aryl)-4-(2-(2-chloro-6-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-4-ethyl-azetidin-2-ones using 2-chloro-6-methylquinoline-3-carbaldehyde and isonicotinohydrazide as starting materials. The chemical structure was confirmed through techniques such as 1H and 13C NMR, IR, and mass spectrometry .


Molecular Structure Analysis

The molecular formula of {6-Chloro-4-[(2,5-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone is C23H24ClN3O4 , with a molecular weight of 441.91 g/mol .

Mechanism of Action

Quinolines exhibit important biological activities due to their nitrogen-containing structure. They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death. This mechanism contributes to their antimicrobial, antimalarial, and anticancer effects .

Future Directions

Research on quinoline derivatives continues to explore new structural prototypes with enhanced antimalarial, antimicrobial, and anticancer activity. Further investigations into pharmacokinetics, pharmacodynamics, and potential therapeutic applications are warranted .

properties

IUPAC Name

[6-chloro-4-[(2,5-dimethoxyphenyl)methylamino]quinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O4/c1-29-17-4-6-21(30-2)15(11-17)13-26-22-18-12-16(24)3-5-20(18)25-14-19(22)23(28)27-7-9-31-10-8-27/h3-6,11-12,14H,7-10,13H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMOAVLGCBVCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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